N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods
Research into similar compounds often involves exploring efficient synthesis routes for cyclopropane derivatives, highlighting the importance of such methods in generating target molecules with potential applications in various fields, including pharmaceuticals and materials science. For example, the base-promoted addition of allylic sulfides to aldehydes and ketones for cyclopropane derivatives synthesis showcases a method that could be relevant (Kondo, Matsui, & Negishi, 1974).
Molecular Structure Analysis
Studies like the structural analysis of nimesulide derivatives using X-ray powder diffraction, exploring the effect of substitution on supramolecular assembly, are critical for understanding how molecular modifications influence physical and chemical properties, which is vital for designing compounds with desired functionalities (Dey et al., 2015).
Chemical Reactions and Applications
Cyclopropanation and Rearrangements
Research into cyclopropenation reactions, such as the palladium-catalyzed regioselective cyclopropanation, provides insights into the creation of complex molecular structures from simpler precursors, potentially offering pathways for synthesizing analogs of N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (Shu, Jia, & Ma, 2009).
Nucleophilic Substitutions and Functional Group Transformations
Research into the nucleophilic substitutions of hydrogen, like in 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide, expands our understanding of how specific functional groups interact and can be modified, which is pertinent for modifying compounds to achieve desired reactivity or properties (Lemek, Groszek, & Cmoch, 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S2/c17-16(18,19)14-3-1-12(2-4-14)11-24(21,22)20(15-5-6-15)9-13-7-8-23-10-13/h1-4,7-8,10,15H,5-6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXURFKRNIPSZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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